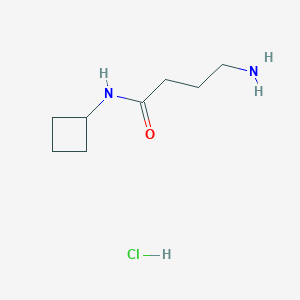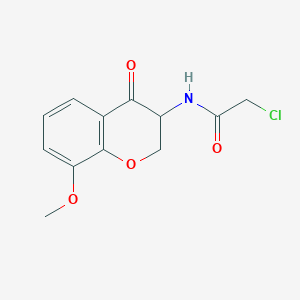![molecular formula C12H16ClF3N2O2 B2811631 3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride CAS No. 1909319-24-9](/img/structure/B2811631.png)
3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride” is a chemical compound with the CAS No. 1909319-24-9 . It has a molecular weight of 312.72 and a molecular formula of C12H16ClF3N2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanamide group through a methyl bridge . The presence of the trifluoromethoxy group may influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.72 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .科学的研究の応用
Synthesis and Materials Science
A study conducted by García-Martín et al. (2001) on "PREPARATION AND REACTIVITY OF SOME 3-DEOXY-D-ALTRONIC ACID DERIVATIVES" explored the synthesis and reactivity of 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride. This compound served as a key intermediate in the preparation of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog. The study details an alternative synthetic route to this amino acid and discusses the unexpected reactivity of some of its 3-deoxy derivatives, emphasizing the compound's significance in materials science and polymer chemistry (García-Martín, Báñez, & Galbis, 2001).
Pharmacokinetics and Metabolism
In the realm of pharmacology, Wu et al. (2006) examined the "PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS," focusing on a compound within the same chemical family. Their research offers insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies, including absorption, clearance, and metabolic profiling. This highlights the compound's potential therapeutic applications and its role in the development of new drugs (Wu et al., 2006).
Neuropharmacology
A neurokinin-1 receptor antagonist described by Harrison et al. (2001) provides a case study for clinical applications in emesis and depression. This compound demonstrates high affinity and oral activity, showcasing the chemical's potential in neuropharmacological research and its relevance for developing treatments for neurological conditions (Harrison et al., 2001).
Antimicrobial and Anticancer Activity
Research on substituted phenyl azetidines and aminoacetamides reveals the antimicrobial and anticancer potential of compounds within this chemical class. Studies by Doraswamy & Ramana (2013) and El Rayes et al. (2019) delve into the synthesis and characterization of these compounds, underscoring their significance in the development of new therapeutic agents against microbial infections and cancer (Doraswamy & Ramana, 2013); (El Rayes et al., 2019).
作用機序
Mode of Action
The trifluoromethoxy group may enhance the compound’s binding affinity to its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets.
Disclaimer: This information is based on the current state of scientific knowledge and may be subject to change as new research emerges .
特性
IUPAC Name |
2-(aminomethyl)-N-methyl-3-[4-(trifluoromethoxy)phenyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2.ClH/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)19-12(13,14)15;/h2-5,9H,6-7,16H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJGXHJJIMVZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B2811550.png)


![5-amino-1,3-dihydro-2'H,5'H-spiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2811553.png)



![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2811560.png)
![1-[4-(1,2,4-Oxadiazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2811561.png)
![N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2811562.png)
![4-Methyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2811565.png)

![1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2811568.png)
![(5-Tert-butyl-1,2-oxazol-3-yl)methyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2811570.png)